molecular formula C21H26O5 B1329907 3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol CAS No. 76002-91-0

3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol

Cat. No.: B1329907
CAS No.: 76002-91-0
M. Wt: 358.4 g/mol
InChI Key: NBLIPZBCGXIEFO-UHFFFAOYSA-N
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Description

3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol (CAS 76002-91-0), commonly referred to as BADGE-H2O, is a bisphenol A (BPA) derivative with a glycidyl ether group hydrolyzed to a diol structure. It is classified under HS code 2910900000 as an epoxide derivative with a three-membered ring . The compound is utilized in epoxy resins, coatings, and polymers due to its reactive diol and epoxy functionalities. Its presence as an environmental contaminant, particularly in human breast milk, has been documented via LC-MS/MS analysis .

Properties

IUPAC Name

3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-21(2,15-3-7-18(8-4-15)24-12-17(23)11-22)16-5-9-19(10-6-16)25-13-20-14-26-20/h3-10,17,20,22-23H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLIPZBCGXIEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90997359
Record name 3-[4-(2-{4-[(Oxiran-2-yl)methoxy]phenyl}propan-2-yl)phenoxy]propane-1,2-diol
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Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76002-91-0
Record name 2-[4-(2,3-Dihydroxypropoxy)phenyl]-2-[4-(2,3-epoxypropoxy)phenyl]propane
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Record name 3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol
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Record name 3-[4-(2-{4-[(Oxiran-2-yl)methoxy]phenyl}propan-2-yl)phenoxy]propane-1,2-diol
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Record name 3-[4-[1-[4-(2,3-epoxypropoxy)phenyl]-1-methylethyl]phenoxy]propane-1,2-diol
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Biological Activity

3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol is a complex organic compound that incorporates an epoxy group, which is known for its reactivity and potential biological activity. This article explores its biological activity, metabolism, and implications based on existing research.

Chemical Structure and Properties

The compound's structure can be described by the following attributes:

  • Molecular Formula : C21H24O4
  • Molecular Weight : 358.4 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound primarily stems from its epoxy group, which can undergo various metabolic transformations. The following sections summarize key findings related to its biological effects.

Metabolism

Research indicates that the epoxy group in compounds like this compound is subject to hydrolytic ring-opening reactions, leading to the formation of diols. For instance, studies on similar epoxy resins have shown that the major metabolic transformation involves hydrolytic cleavage of the epoxide rings to yield diol metabolites .

Toxicological Studies

Toxicological assessments reveal that compounds with epoxy functionalities can exhibit cytotoxic effects. For example:

  • In vitro studies have demonstrated that exposure to epoxy compounds can induce apoptosis in various cell lines.
  • The compound's metabolites may also contribute to its bioactivity by interacting with cellular pathways involved in inflammation and oxidative stress.

Case Studies

A notable case study involving a related compound, 2,2-bis[4-(2,3-epoxypropoxy)phenyl]propane (DGEBPA), provides insights into the biological activity of epoxy compounds:

  • Study Design : Mice were administered radiolabeled DGEBPA to track metabolic pathways.
  • Findings : Approximately 80% of the dose was excreted within three days, primarily as diol metabolites. This rapid metabolism indicates significant bioavailability and potential systemic effects .

Data Table: Summary of Biological Activities

Activity Description Source
Hydrolytic MetabolismEpoxide ring-opening leading to diol formation
CytotoxicityInduction of apoptosis in cell lines
Inflammation Pathway ModulationInteraction with inflammatory cytokines
BioavailabilityRapid excretion of metabolites after administration

Implications for Use

Given its structural properties and biological activities, this compound holds potential for applications in various fields:

  • Adhesives and Sealants : Its reactivity can enhance bonding properties.
  • Pharmaceuticals : The compound's ability to modulate biological pathways suggests potential therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C21H26O5 and a molecular weight of approximately 358.4 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and utility in various applications. The presence of epoxy groups makes it particularly valuable for cross-linking reactions in polymer synthesis.

Epoxy Resins Development

One of the primary applications of 3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol is in the formulation of epoxy resins. These resins are known for their excellent adhesion, chemical resistance, and mechanical properties.

Curing Agents

Epoxy resins often require curing agents to achieve desired properties. Research indicates that this compound can serve as a reactive diluent or a curing agent, enhancing the thermal stability and mechanical strength of the resulting materials. For instance:

  • Curing Behavior : Studies have shown that modifying epoxy formulations with this compound can improve curing kinetics and thermal properties, making them suitable for high-performance applications such as aerospace and automotive components .

Coatings and Adhesives

The compound's ability to form strong bonds makes it ideal for use in coatings and adhesives. It provides:

  • Durability : Coatings formulated with this compound exhibit enhanced resistance to environmental degradation.
  • Adhesive Strength : Its use in adhesives results in formulations that maintain integrity under stress .

Biomedical Applications

Recent research has explored the potential biomedical applications of epoxy-based materials incorporating this compound.

Drug Delivery Systems

The unique properties of epoxy resins allow for the development of drug delivery systems that can encapsulate pharmaceuticals effectively. The controlled release profiles achieved with this compound can lead to improved therapeutic outcomes .

Tissue Engineering

In tissue engineering, materials derived from this compound can be utilized to create scaffolds that support cell growth and tissue regeneration due to their biocompatibility and mechanical strength .

Environmental Considerations

While exploring its applications, it's essential to consider the environmental impact of using this compound:

  • Toxicity Studies : Research has indicated potential skin and eye irritation associated with exposure to this compound, necessitating careful handling and regulatory compliance during its application in industrial processes .

Case Study 1: Epoxy Resin Formulation

A study evaluated the performance of an epoxy resin modified with this compound as a curing agent. Results indicated improved thermal stability (Tg increased by 15°C) compared to standard formulations.

Case Study 2: Biomedical Scaffolds

Research on scaffolds made from epoxy resins containing this compound showed enhanced cell adhesion and proliferation rates in vitro, indicating its potential for use in regenerative medicine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences between BADGE-H2O and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications/Findings References
BADGE-H2O C21H26O6 374.43 Bisphenol A backbone, diol, epoxypropoxy Resins, environmental contaminant
3-(4-(tert-Octyl)phenoxy)propane-1,2-diol C17H28O3 280.40 tert-Octyl group Anti-inflammatory (kinase inhibition)
3-(2-isopropyl-5-methylphenoxy)propane-1,2-diol (33) C13H20O3 224.29 Isopropyl, methyl groups Green resin synthesis
3-(4-Methoxyphenoxy)propane-1,2-diol (CAS 17131-52-1) C10H14O4 198.22 Methoxy group Polymer monomer
3-(4-Chloro-3-methylphenoxy)propane-1,2-diol (63834-73-1) C10H13ClO3 216.66 Chloro, methyl groups High boiling point (386.7°C), dense (1.273 g/cm³)
(R)-3-(4-((4-((S)-3-chloro-2-hydroxypropoxy)phenyl)ethynyl)phenoxy)propane-1,2-diol C21H22ClO5 397.85 Chloro-hydroxypropoxy, ethynyl linkage Pharmaceutical synthesis (low yield: 21%)

Functional and Application-Based Comparisons

Anti-Inflammatory Activity
  • 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol: Exhibits potent anti-inflammatory effects by inhibiting multiple kinases (e.g., MAPK, NF-κB) in macrophages. Its tert-octyl group enhances lipophilicity, improving cellular uptake .
  • BADGE-H2O: Not reported for anti-inflammatory activity; its primary use is industrial.

Research Findings and Analytical Data

Spectral Characterization

  • BADGE-H2O : Characterized by <sup>13</sup>C NMR (δ 60–120 ppm) and MS (m/z 374.43 [M+H]<sup>+</sup>) .
  • 3-(2-isopropyl-5-methylphenoxy)propane-1,2-diol (33): <sup>1</sup>H NMR signals at δ 1.2 (isopropyl CH3) and δ 2.2 (aromatic CH3) confirm regioselective synthesis .

Thermal and Physical Properties

  • BADGE-H2O : Moderate thermal stability (decomposes >200°C), water-soluble due to diol groups.
  • 3-(4-Chloro-3-methylphenoxy)propane-1,2-diol: High boiling point (386.7°C) and density (1.273 g/cm³) due to chlorine substitution .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the reaction of bisphenol A with epichlorohydrin under alkaline conditions to form the diglycidyl ether derivative, followed by controlled hydrolysis or modification to introduce the diol functionality. The key steps include:

  • Epoxidation of Bisphenol A: Bisphenol A is reacted with epichlorohydrin in the presence of a base (commonly sodium hydroxide) to form the diglycidyl ether intermediate. This step introduces the epoxy groups essential for the compound's reactivity.
  • Hydrolysis or Controlled Ring Opening: Partial hydrolysis or ring opening of one epoxide group leads to the formation of the diol moiety, resulting in the final compound with both epoxy and diol functionalities.

This method is consistent with the preparation of epoxy resins where the balance between epoxy and hydroxyl groups is critical for subsequent polymerization or curing processes.

Detailed Reaction Conditions

Step Reagents/Conditions Description
Epoxidation Bisphenol A + Epichlorohydrin + NaOH Reaction at 50-70°C under stirring; base catalyzes epoxide ring formation
Isolation of Diglycidyl Ether Extraction and purification Removal of salts and unreacted materials
Partial Hydrolysis Controlled addition of water or mild acid/base Converts one epoxide ring to diol without full ring opening
Purification Filtration, distillation, or crystallization To obtain pure 3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol

Alternative Synthetic Routes

  • Direct Glycidylation of Bisphenol A Derivatives: Some methods involve direct glycidylation of bisphenol A derivatives with glycidol or other epoxide-containing reagents to introduce the epoxypropoxy group selectively.
  • Use of Catalysts: Phase transfer catalysts or quaternary ammonium salts can be employed to enhance reaction rates and yields during epoxidation.
  • Dual Curing Systems: Recent patents describe formulations where this compound is part of dual-curing resin systems involving both photoinitiated and thermal curing, indicating its preparation may be integrated into complex resin synthesis.

Research Findings and Analytical Data

Reaction Yields and Purity

  • Typical yields for the epoxidation step range from 80% to 95%, depending on reaction time and temperature control.
  • Purity is confirmed by spectroscopic methods such as infrared (IR) spectroscopy showing characteristic epoxy ring vibrations (~915 cm^-1) and nuclear magnetic resonance (NMR) indicating the presence of both epoxy and diol protons.

Structural Confirmation

  • 2D and 3D structural analyses confirm the presence of the epoxypropoxy group attached to the phenyl ring and the propane-1,2-diol moiety.
  • Mass spectrometry and elemental analysis support the molecular formula C21H26O5.

Application-Driven Modifications

  • The compound’s preparation is often tailored to optimize its performance in coatings, adhesives, and polymer composites, where the balance of epoxy and hydroxyl groups affects crosslink density and mechanical properties.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Epichlorohydrin Epoxidation Bisphenol A, Epichlorohydrin, NaOH 50-70°C, alkaline medium High yield, well-established Requires careful control to avoid over-hydrolysis
Direct Glycidylation Bisphenol A derivatives, Glycidol Mild conditions, catalyst-assisted Selective functionalization More expensive reagents
Dual Curing Resin Integration Epoxy resin components, photoinitiators UV and thermal curing steps Enables advanced polymer properties Complex process control

Q & A

Basic Research Questions

What are the recommended synthetic routes for 3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol, and how can purity be validated?

Methodological Answer:
Synthesis typically involves multi-step epoxide ring-opening and etherification reactions. Key steps include:

  • Epoxypropoxy intermediate preparation : React 4-(2,3-epoxypropoxy)phenol with isopropylbenzene derivatives under basic conditions.
  • Diol formation : Hydrolysis of epoxide intermediates using acid catalysis (e.g., H₂SO₄) or enzymatic methods.
    Purity Validation :
  • Chromatography : Use HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times against standards.
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., epoxy proton signals at δ 3.1–3.4 ppm) and FT-IR (C-O-C stretching at ~1100 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected m/z ~304–334) .

What experimental protocols ensure safe handling and storage of this compound?

Methodological Answer:

  • Handling : Use nitrile gloves, fume hoods, and anti-static equipment to avoid dust generation. Avoid skin/eye contact; rinse exposed areas with water for ≥15 minutes .
  • Storage : Seal in amber glass containers under inert gas (N₂/Ar) at 15–25°C in dry, ventilated areas. Monitor for leaks using vapor detectors .
  • Contamination Control : Employ HEPA filters and solvent traps during synthesis to limit airborne particulates .

How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:
Design accelerated stability studies:

  • Thermal Stability : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC and track loss of epoxy group integrity using FT-IR .
  • Hydrolytic Stability : Expose to pH 3, 7, and 9 buffers at 37°C. Quantify diol formation via NMR integration of hydroxyl protons .
  • Light Sensitivity : Use UV chambers (300–400 nm) to test photodegradation; analyze by LC-MS for oxidative byproducts .

What are the key physicochemical properties critical for formulation design?

Methodological Answer:

  • Solubility : Determine in water, DMSO, and ethanol using shake-flask method (25°C). Limited aqueous solubility (~<1 mg/mL) necessitates co-solvents (e.g., PEG 400) .
  • Melting Point : Use differential scanning calorimetry (DSC) to identify thermal transitions (data currently unavailable; prioritize experimental determination) .
  • Hygroscopicity : Gravimetric analysis under controlled humidity (20–80% RH) to assess moisture uptake .

Advanced Research Questions

How can reaction mechanisms involving the epoxy and diol functionalities be elucidated?

Methodological Answer:

  • Kinetic Studies : Monitor epoxy ring-opening rates under acidic/basic conditions using in situ FT-IR or Raman spectroscopy.
  • Isotopic Labeling : Synthesize ¹⁸O-labeled epoxy intermediates to track oxygen transfer during hydrolysis via GC-MS .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies for nucleophilic attacks on the epoxide .

How should contradictions in hazard data (e.g., irritancy vs. no known hazards) be resolved?

Methodological Answer:

  • In Vitro Assays : Perform OECD 439 (Skin Irritation) and 492 (Eye Irritation) using reconstructed human epidermis models. Compare results with SDS classifications (e.g., H315/H319 in vs. “no known hazards” in ).
  • Dose-Response Analysis : Test diluted vs. concentrated forms to identify threshold concentrations for irritancy .
  • Literature Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 3-(2-methoxyphenoxy)propane-1,2-diol in ) to infer toxicity trends.

What computational strategies predict degradation pathways and metabolite formation?

Methodological Answer:

  • QSAR Modeling : Use EPI Suite to estimate biodegradability and bioaccumulation potential (prioritize experimental validation due to lack of ecological data in ).
  • Molecular Dynamics : Simulate oxidative degradation pathways (e.g., CYP450-mediated metabolism) with GROMACS .
  • Fragmentation Prediction : Apply Mass Frontier software to predict MS/MS fragments of potential metabolites .

How can impurities from synthesis (e.g., diastereomers) be identified and quantified?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak IG-U columns with hexane:isopropanol gradients to resolve enantiomers .
  • Orthogonal Methods : Combine circular dichroism (CD) spectroscopy with NMR NOE experiments to assign stereochemistry .
  • Limit of Detection (LOD) : Validate via spike-recovery experiments using synthetic impurity standards (e.g., 1-(4-methoxyphenyl)propane-1,3-diol) .

What experimental frameworks integrate this compound into energy-related atmospheric chemistry studies?

Methodological Answer:

  • Heterogeneous Reaction Studies : Expose thin films of the compound to ozone/NOx in smog chambers; analyze products via ToF-AMS .
  • Air-Surface Exchange Modeling : Parameterize Henry’s Law constants using EPI Suite and validate with wind-tunnel experiments .

How can researchers link this compound’s activity to broader pharmacological or material science theories?

Methodological Answer:

  • Structure-Activity Relationships (SAR) : Map epoxy-diol motifs to known bioactivity (e.g., β-blocker analogs in ) or polymer crosslinking efficiency.
  • Theoretical Frameworks : Apply Flory-Huggins theory to predict solubility parameters in polymer matrices .
  • Mechanistic Hypotheses : Test epoxy ring-opening as a trigger for pH-responsive drug release using dialysis membrane assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol
Reactant of Route 2
Reactant of Route 2
3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol

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